molecular formula C27H33F3N2O6S B14654225 butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol CAS No. 40255-58-1

butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol

Cat. No.: B14654225
CAS No.: 40255-58-1
M. Wt: 570.6 g/mol
InChI Key: QSSZKXRYFWLGMB-UHFFFAOYSA-N
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Description

Butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol is a complex organic compound with a unique structure that combines elements of butanedioic acid and phenothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol typically involves multiple steps, starting with the preparation of the phenothiazine derivative. This is followed by the introduction of the piperidine ring and the attachment of the butanedioic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity or its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenothiazine derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, or specificity compared to similar compounds.

Properties

CAS No.

40255-58-1

Molecular Formula

C27H33F3N2O6S

Molecular Weight

570.6 g/mol

IUPAC Name

butanedioic acid;2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol

InChI

InChI=1S/C23H27F3N2O2S.C4H6O4/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29;5-3(6)1-2-4(7)8/h1-2,4-7,16,18,29H,3,8-15H2;1-2H2,(H,5,6)(H,7,8)

InChI Key

QSSZKXRYFWLGMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.C(CC(=O)O)C(=O)O

Origin of Product

United States

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